molecular formula C16H18BrNO4S B7456724 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide

4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide

Cat. No.: B7456724
M. Wt: 400.3 g/mol
InChI Key: WLNILLOUNFBGIK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a propoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide typically involves multiple steps, including the introduction of the bromine atom, the methoxy group, and the propoxy group. One common method involves the use of bromination reactions followed by sulfonamide formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Properties

IUPAC Name

4-bromo-N-(4-methoxyphenyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-3-10-22-16-11-14(8-9-15(16)17)23(19,20)18-12-4-6-13(21-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNILLOUNFBGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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